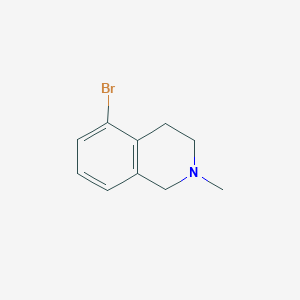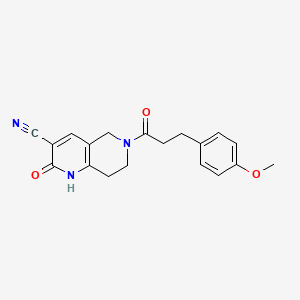
6-(3-(4-Methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle. Attached to this core are a propanoyl group and a methoxyphenyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the molecule. For example, the presence of the methoxyphenyl and propanoyl groups suggest that this compound would have some degree of polarity .科学的研究の応用
Synthesis and Characterization of Derivatives
Naphthyridine derivatives and their synthesis involve complex chemical reactions, providing a foundation for understanding molecular interactions and structural properties. Al‐Sehemi et al. (2012) investigated the synthesis and characterization of 4H-benzo[h]chromene derivatives, using density functional theory to optimize geometries and compute absorption spectra, which is crucial for developing materials with specific optical properties (Al‐Sehemi, Irfan, & El-Agrody, 2012).
Corrosion Inhibition
Naphthyridine derivatives exhibit significant potential as corrosion inhibitors, an application of paramount importance in industrial metal preservation. Singh et al. (2016) demonstrated the corrosion inhibition efficiencies of novel naphthyridines on mild steel in hydrochloric acid, showcasing their ability to act as mixed-type inhibitors and adhere to the Langmuir adsorption isotherm (Singh, Ebenso, Olasunkanmi, Obot, & Quraishi, 2016).
Antimicrobial and Antitumor Activities
The exploration of naphthyridine derivatives in biomedicine has led to discoveries of their antimicrobial and antitumor potentials. Khan (2017) synthesized heterocyclic compounds from chalcone, revealing significant antibacterial activity, which can be attributed to their interaction with bacterial cell walls or DNA (Khan, 2017).
In the realm of oncology, Elgaafary et al. (2021) synthesized aryl-substituted benzochromene derivatives and analyzed their antitumor mechanisms, demonstrating high cytotoxicity against various cancer cell lines and triggering apoptosis in breast cancer xenografts, providing a basis for novel anticancer therapies (Elgaafary, Fouda, Mohamed, Hamed, El-Mawgoud, Jin, Ulrich, Simmet, Syrovets, & El-Agrody, 2021).
Electrophilic Substitution Reactions and Synthesis of Complex Molecules
Naphthyridine derivatives are key intermediates in electrophilic substitution reactions, leading to the synthesis of complex molecules with potential applications in organic electronics and photonics. This is exemplified by the work of Goudarziafshar et al. (2021), who utilized a novel catalyst for the synthesis of 1-(α-Aminoalkyl)-2-Naphthols, showcasing the potential of these compounds in the synthesis of materials with specific electronic properties (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-[3-(4-methoxyphenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-16-5-2-13(3-6-16)4-7-18(23)22-9-8-17-15(12-22)10-14(11-20)19(24)21-17/h2-3,5-6,10H,4,7-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEDFNIWHRPEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
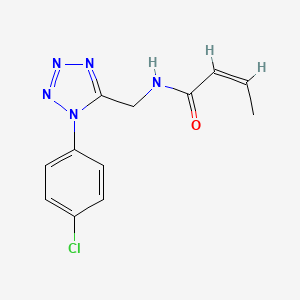
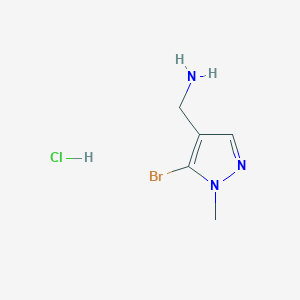
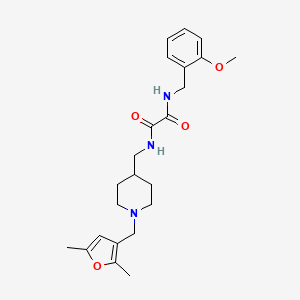
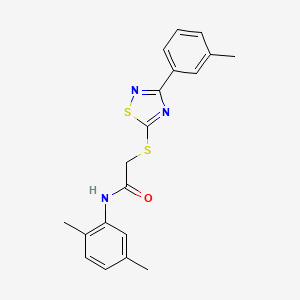
![2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2715554.png)
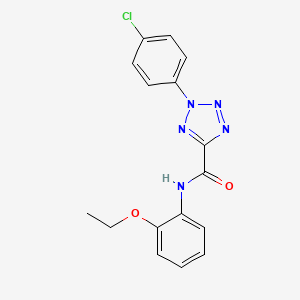
![3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2715558.png)
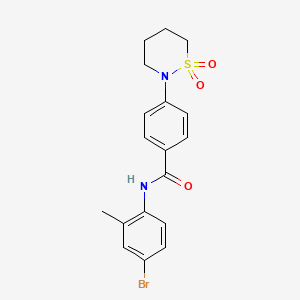
![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2715560.png)
![1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2715563.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2715565.png)
![3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2715566.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2715567.png)
